2-Cyclopropylidene-1-methylcyclopentan-1-ol
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Overview
Description
2-Cyclopropylidene-1-methylcyclopentan-1-ol is an organic compound with the molecular formula C9H14O It is a cyclopentanol derivative characterized by the presence of a cyclopropylidene group and a methyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylidene-1-methylcyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of cyclopropylidene derivatives with cyclopentanone in the presence of a strong base can yield the desired compound. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as distillation and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylidene-1-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Cyclopropylidene-1-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropylidene-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentan-1-ol: Similar in structure but lacks the cyclopropylidene group.
1-Methylcyclopentanol: Similar in structure but lacks the cyclopropylidene group.
Cyclopentanol: The parent compound without the methyl and cyclopropylidene groups.
Uniqueness
2-Cyclopropylidene-1-methylcyclopentan-1-ol is unique due to the presence of both the cyclopropylidene and methyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
89237-95-6 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-cyclopropylidene-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C9H14O/c1-9(10)6-2-3-8(9)7-4-5-7/h10H,2-6H2,1H3 |
InChI Key |
OIWRWXHICATGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1=C2CC2)O |
Origin of Product |
United States |
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